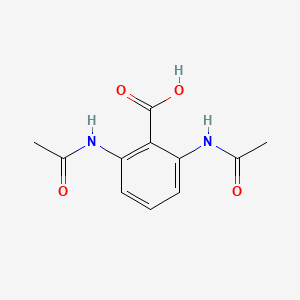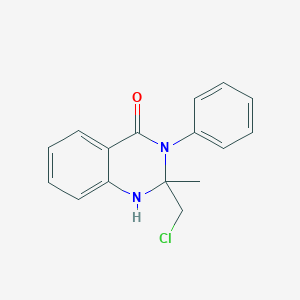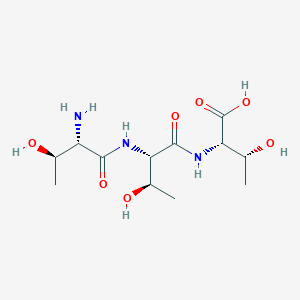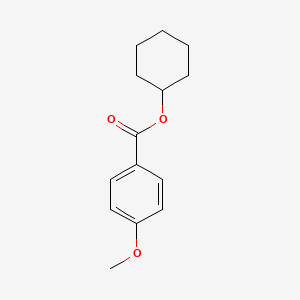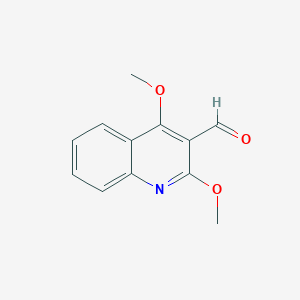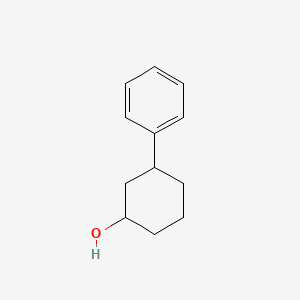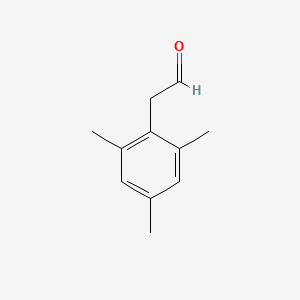
クロロ-ジデゥテリオ-(1,1,1,2,3,3,3-ヘプタデゥテリオプロパン-2-イル)シラン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it valuable for studies involving isotopic labeling and tracing.
科学的研究の応用
Chloro-dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane has several scientific research applications, including:
Isotopic Labeling: Used in studies involving isotopic tracing to understand reaction mechanisms and pathways.
NMR Spectroscopy: Deuterium labeling enhances the resolution and sensitivity of nuclear magnetic resonance (NMR) spectroscopy.
Material Science: Employed in the synthesis of deuterated polymers and materials with unique properties.
Pharmaceutical Research: Investigated for its potential in drug development and metabolic studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro-dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane typically involves the deuteration of precursor compounds followed by chlorination. One common method includes the reaction of deuterated propan-2-ol with chlorosilane under controlled conditions to achieve the desired product. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using deuterium gas or deuterated reagents. The chlorination step is usually carried out in specialized reactors designed to handle reactive silane compounds. The purity and isotopic enrichment of the final product are critical factors in industrial production.
化学反応の分析
Types of Reactions
Chloro-dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alkoxides or amines, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form silane derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of silanol or siloxane compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Alkoxides, amines, and thiols for substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an alkoxide can yield an alkoxysilane, while reduction with LiAlH4 can produce a hydrosilane.
作用機序
The mechanism of action of Chloro-dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane involves its interaction with various molecular targets depending on the specific application. In isotopic labeling studies, the deuterium atoms serve as tracers, allowing researchers to track the movement and transformation of the compound within a system. The pathways involved often include substitution and reduction reactions, where the deuterium atoms provide valuable insights into reaction dynamics.
類似化合物との比較
Similar Compounds
Chloro-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane: Similar structure but lacks the dideuterio substitution.
Chloro-(propan-2-yl)silane: Non-deuterated analog with similar reactivity but different isotopic composition.
Dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane: Lacks the chlorine atom, affecting its reactivity and applications.
Uniqueness
Chloro-dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane is unique due to its combination of deuterium and chlorine atoms, making it particularly valuable for isotopic labeling and tracing studies. The presence of deuterium atoms enhances its utility in NMR spectroscopy and other analytical techniques, providing distinct advantages over non-deuterated analogs.
特性
CAS番号 |
20395-57-7 |
|---|---|
分子式 |
C3H9ClSi |
分子量 |
117.70 g/mol |
IUPAC名 |
chloro-dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane |
InChI |
InChI=1S/C3H9ClSi/c1-3(2)5-4/h3H,5H2,1-2H3/i1D3,2D3,3D,5D2 |
InChIキー |
CRIVIYPBVUGWSC-PZPIEAOKSA-N |
SMILES |
CC(C)[SiH2]Cl |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])[Si]([2H])([2H])Cl |
正規SMILES |
CC(C)[SiH2]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





